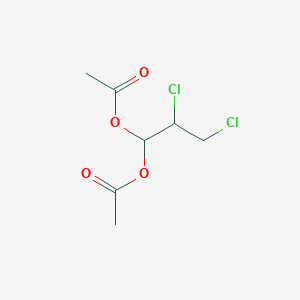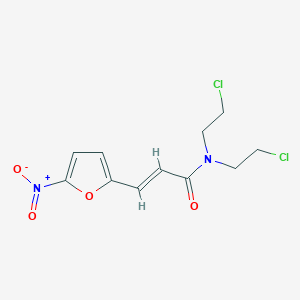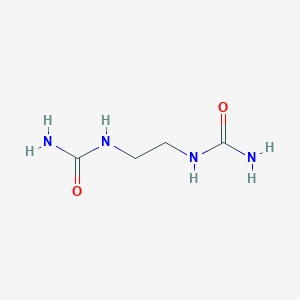![molecular formula C21H20 B156096 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene CAS No. 130817-78-6](/img/structure/B156096.png)
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene is an organic compound with the molecular formula C21H20 and a molecular weight of 272.4 g/mol. This compound features a cyclopentadienyl ring attached to a fluorene molecule, making it a unique structure in the realm of organic chemistry. It is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene involves the reaction of 9H-fluorene with 2,4-cyclopentadien-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like tetrahydrofuran or dimethylformamide at a temperature of around 80°C. The resulting product is then purified using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups on the cyclopentadienyl or fluorene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action for 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene involves its interaction with molecular targets through its cyclopentadienyl and fluorene moieties. These interactions can influence various pathways, including catalytic processes in organometallic chemistry . The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another cyclopentadienyl compound with a similar structure but containing an iron atom.
Cyclopentadienylmanganese tricarbonyl: Features a cyclopentadienyl ring bonded to a manganese atom and three carbonyl groups.
Uniqueness
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene is unique due to its combination of a cyclopentadienyl ring and a fluorene moiety. This structure provides distinct chemical properties and reactivity compared to other cyclopentadienyl compounds, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
9-(2-cyclopenta-2,4-dien-1-ylpropan-2-yl)-9H-fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h3-15,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSWFHPABTPRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341303 |
Source


|
| Record name | 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130817-78-6 |
Source


|
| Record name | 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)



